Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid naturally occurring in various biological systems. It is a chiral molecule, existing in two enantiomeric forms: L-(+)-lactic acid and D-(–)-lactic acid. Lactic acid is a product of anaerobic fermentation, a process utilized by various microorganisms, including bacteria and fungi, to derive energy from carbohydrates in the absence of oxygen .
Future Directions
Sustainable Production: Research is ongoing to develop more sustainable and cost-effective methods for lactic acid production, particularly using renewable feedstocks like lignocellulosic biomass .
Enhancing Lactic Acid Tolerance in Microorganisms: Engineering microorganisms for improved tolerance to high lactic acid concentrations could enhance the efficiency of lactic acid fermentation . This will lead to higher yields and productivity.
Related Compounds
Cyclic L-lactide
Compound Description: Cyclic L-lactide is a cyclic diester and the monomer used to produce high molecular weight polylactic acid (PLA). It is synthesized through the poly-condensation of L-lactic acid. []
Relevance: Cyclic L-lactide is the cyclic dimer of L-lactic acid, formed by the dehydration of two L-lactic acid molecules. This compound is crucial in PLA production, a biodegradable polymer derived from L-lactic acid. []
Polylactic Acid (PLA)
Compound Description: Polylactic acid (PLA) is a biodegradable polymer synthesized from lactic acid. It has applications in various industries, including food packaging and medicine. [, ]
Relevance: PLA is the polymerized form of L-lactic acid, making it a direct derivative with significant commercial importance due to its biodegradability. PLA's properties and applications are fundamentally linked to the properties of L-lactic acid. [, ]
D-lactic Acid
Compound Description: D-lactic acid is the enantiomer of L-lactic acid. Similar to L-lactic acid, it's produced during fermentation processes by specific microorganisms. []
Relevance: D-lactic acid shares the same chemical formula as L-lactic acid but exhibits opposite chirality. While some bacteria produce primarily L-lactic acid, others like Klebsiella pneumoniae are known to produce D-lactic acid. Understanding the production and control of both isomers is crucial in biotechnological applications. []
2,3-Butanediol
Compound Description: 2,3-Butanediol is a byproduct formed during the metabolic pathway of some bacteria like Klebsiella pneumoniae, which are also used for D-lactic acid production. []
Relevance: 2,3-Butanediol represents a competing pathway for the reducing equivalents of NADH, which are also required in the production of L-lactic acid. This competition can reduce the yield of L-lactic acid. Strategies to minimize 2,3-Butanediol formation are crucial for efficient L-lactic acid production. []
Glucose
Compound Description: Glucose is a simple sugar and a primary source of energy for many organisms. It's often used as a carbon source for lactic acid fermentation by bacteria. [, , , , , ]
Relevance: Glucose serves as a substrate for L-lactic acid production through fermentation by lactic acid bacteria. The efficiency of glucose utilization greatly influences the yield of L-lactic acid. [, , , , , ]
Xylose
Compound Description: Xylose is a sugar commonly found in plant cell walls, particularly hemicellulose. It can be fermented by certain bacteria, including some strains of lactic acid bacteria, to produce lactic acid. [, ]
Relevance: Similar to glucose, xylose acts as a substrate for L-lactic acid production by specific lactic acid bacteria strains. Utilizing xylose as a substrate broadens the range of raw materials for L-lactic acid production from lignocellulosic biomass. [, ]
Fructose
Compound Description: Fructose is a simple sugar found in fruits and honey. It can serve as a carbon source for fermentation by lactic acid bacteria, leading to L-lactic acid production. []
Relevance: Similar to glucose and xylose, fructose is a potential substrate for L-lactic acid production, highlighting the versatility of lactic acid bacteria in utilizing different sugars. []
Malic Acid
Compound Description: Malic acid is a dicarboxylic acid found in fruits like apples, contributing to their sour taste. Lactic acid bacteria can metabolize malic acid during malolactic fermentation in winemaking. []
Relevance: Malic acid is another organic acid metabolized by lactic acid bacteria, especially in winemaking. While L-lactic acid is the primary product of interest, the co-metabolism of malic acid during fermentation can influence the final product's flavor profile. []
Citric Acid
Compound Description: Citric acid is a weak organic acid found in citrus fruits. It is also a component of wine and can be metabolized by lactic acid bacteria alongside L-malic acid during malolactic fermentation. []
Relevance: Like malic acid, citric acid is an organic acid present in wine that can be metabolized by lactic acid bacteria. This metabolism can impact the final wine's flavor and quality, particularly its acidity. []
Acetic Acid
Compound Description: Acetic acid is a weak organic acid best known as the primary component of vinegar. Some lactic acid bacteria, categorized as heterofermentative, produce acetic acid as a byproduct alongside lactic acid during fermentation. [, , ]
Relevance: Acetic acid is a byproduct of lactic acid fermentation by some bacterial strains. Controlling its production is essential, as high concentrations can negatively affect the sensory properties of fermented products. [, , ]
Propionic Acid
Compound Description: Propionic acid is a naturally occurring carboxylic acid. Similar to acetic acid, it can be produced by certain bacteria, including some propionibacteria, often in conjunction with lactic acid. [, ]
Relevance: Propionic acid can be produced by certain bacteria, often alongside lactic acid, during the fermentation process. It is a significant fermentation byproduct with potential applications, but its production needs to be controlled as it can affect the final product's quality. [, ]
N,N-Bis(hydroxyethyl)glycine (Bicine)
Compound Description: Bicine is a zwitterionic buffer used in biochemical and biological research. It was used in a study to create a branched copolymer with lactic acid. []
Relevance: Bicine was used to modify the properties of polylactic acid by creating a branched copolymer with L-lactic acid. This modification aimed to enhance the material's properties, demonstrating the potential of L-lactic acid in forming copolymers with altered characteristics. []
Brushite
Compound Description: Brushite is a calcium phosphate mineral. In a study, it was combined with polylactic acid to create a bilayer coating for magnesium alloys for orthopedic applications. []
Relevance: The combination of brushite with polylactic acid demonstrates the potential for using PLA in biomedical applications, specifically in developing coatings for orthopedic implants. This highlights the versatility of L-lactic acid-derived materials in the biomedical field. []
Paclitaxel
Compound Description: Paclitaxel is a chemotherapy medication used to treat various types of cancer. In a study, a polylactic acid/brushite bilayer coating was investigated as a drug delivery system for paclitaxel. []
Relevance: The use of polylactic acid in a drug delivery system for paclitaxel showcases the potential of L-lactic acid-derived materials in targeted drug delivery. PLA's biodegradability and biocompatibility make it a promising candidate for developing controlled drug release systems. []
Source and Classification
Lactic acid, chemically known as 2-hydroxypropanoic acid, is classified as a hydroxy acid. It exists in two optically active forms: L-lactic acid (the naturally occurring form) and D-lactic acid (which can be produced synthetically). A racemic mixture of both forms is referred to as DL-lactic acid. Lactic acid is hygroscopic and miscible with water and ethanol at temperatures above its melting point of approximately 16 to 18 °C (61 to 64 °F) .
Lactic acid is primarily produced through two methods: microbial fermentation and chemical synthesis. The fermentation process accounts for about 70-90% of global production, utilizing various carbohydrate sources such as glucose from starch or sucrose .
Synthesis Analysis
Microbial Fermentation
Microbial fermentation is the most common method for producing lactic acid. It involves the use of lactic acid bacteria (LAB) such as Lactobacillus species that convert carbohydrates into lactic acid under anaerobic conditions. The general reaction can be summarized as follows:
C6H12O6→2CH3CH OH COOH+2ATP
In this process, glucose is fermented to produce two molecules of lactic acid along with energy in the form of adenosine triphosphate (ATP) . Various fermentation modes can be employed:
Batch Fermentation: Simple but suffers from nutrient depletion.
Fed-Batch Fermentation: Involves periodic addition of nutrients to maintain productivity.
Continuous Fermentation: Provides high productivity but is susceptible to contamination .
Chemical Synthesis
Chemical synthesis typically involves reacting acetaldehyde with hydrogen cyanide to produce lactonitrile, which is then hydrolyzed to yield lactic acid. Other methods include oxidation of propylene glycol and hydrolysis of chloropropionic acid . The reaction can be represented as:
C2H4O+HCN→C3H6O3
This method allows for the production of racemic lactic acid but often requires more complex processing compared to fermentation.
Chemical Reactions Analysis
Lactic acid participates in several chemical reactions, including:
Esterification: Reacting with alcohols to form esters.
Decarboxylation: Producing acetaldehyde under specific conditions.
Polymerization: Two molecules of lactic acid can condense to form dilactide, a precursor for polylactic acid (PLA), a biodegradable polymer .
The general esterification reaction can be represented as:
CH3CH OH COOH+R OH→CH3CH OH COOR+H2O
Mechanism of Action
Lactic acid acts primarily as an intermediate in metabolic pathways. In anaerobic respiration, it serves as a byproduct during glycolysis when oxygen levels are low. The accumulation of lactic acid in muscles during intense exercise contributes to muscle fatigue due to increased acidity .
In biochemical terms, lactic acid can influence pH levels in tissues and plays a role in signaling pathways related to energy metabolism. Its conversion back to pyruvate allows for further energy production through aerobic respiration when oxygen becomes available.
Physical and Chemical Properties Analysis
Lactic acid has several notable physical and chemical properties:
Molecular Weight: 90.08 g/mol
Boiling Point: Approximately 122 °C (252 °F)
Density: 1.209 g/cm³
Solubility: Highly soluble in water; miscible with ethanol.
pKa: Approximately 3.86, indicating it is a weak organic acid.
These properties make it suitable for various applications in food preservation, pharmaceuticals, and bioplastics .
Applications
Lactic acid has diverse applications across multiple fields:
Food Industry: Used as a preservative and flavoring agent in dairy products and pickled foods.
Pharmaceuticals: Acts as an excipient in drug formulations and has potential therapeutic uses due to its role in metabolic processes.
Bioplastics: Serves as a building block for polylactic acid, which is used in biodegradable plastics.
Cosmetics: Employed in skin care products for its moisturizing properties.
Agriculture: Utilized as a preservative for silage and animal feeds.
The versatility of lactic acid stems from its ability to participate in various chemical reactions while being derived from renewable resources through sustainable processes .
Properties
CAS Number
50-21-5
Product Name
Lactic acid
IUPAC Name
2-hydroxypropanoic acid
Molecular Formula
C3H6O3 C3H6O3 CH3CHOHCOOH
Molecular Weight
90.08 g/mol
InChI
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
InChI Key
JVTAAEKCZFNVCJ-UHFFFAOYSA-N
Solubility
Completely soluble in water Miscible with water Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform. Miscible with glycerol Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution. Insoluble in water Soluble in chloroform, furan, 1,4-dioxane, 1,3-dioxolane, pyridine. Insoluble in alcohols. Insoluble in acetonitrile. From solubility studies done at the USDA, polylactiic acid was soluble in benzene, chloroform, 1,4-dioxane, and tetrahydrofuran. Solubility in water: miscible miscible with water, glycerol, glycols, oils miscible at room temperature (in ethanol)
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Lactate is a hydroxy monocarboxylic acid anion that is the conjugate base of lactic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite and an Escherichia coli metabolite. It derives from a propionate. It is a conjugate base of a rac-lactic acid and a 2-hydroxypropanoic acid. A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)
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